molecular formula C18H14FN5O3 B2360271 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021066-18-1

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

Cat. No. B2360271
CAS RN: 1021066-18-1
M. Wt: 367.34
InChI Key: UOHYIQIAXXJOTF-UHFFFAOYSA-N
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Description

“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring substituted by a phenyl group . The compound also contains a pyridazine ring and a furan ring, both of which are heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

This compound, due to its structural features, may be involved in the synthesis of derivatives with anticancer properties. The triazolopyridazine core is a common motif in molecules with biological activity, and modifications to this core can lead to compounds with potential use in cancer treatment .

Pharmaceutical Development: Antimicrobial Agents

Derivatives of triazolopyridazine have shown promise as antimicrobial agents. The compound’s ability to interact with bacterial enzymes and receptors could be exploited to develop new antibiotics, especially given the rising concern over antibiotic resistance .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s derivatives could serve as enzyme inhibitors. By binding to the active sites of enzymes, they could regulate or inhibit metabolic pathways, which is a valuable property for the development of drugs targeting specific biochemical reactions .

Environmental Science: Antibacterial Activity

The antibacterial activities of triazolopyridazine derivatives make them candidates for environmental applications, such as treating bacterial contaminations in water or soil. Their effectiveness against specific strains like Staphylococcus aureus and Escherichia coli has been documented, which could be beneficial in environmental clean-up processes .

Industrial Uses: Material Chemistry

The unique structure of triazolopyridazine derivatives allows them to form non-covalent bonds with various materials, which could be useful in material chemistry for creating new types of polymers or coatings with specific properties like enhanced durability or resistance to environmental factors .

High-Energy Materials: Low-Sensitivity Explosives

Research has indicated that triazolopyridazine derivatives can be used to construct new low-sensitivity high-energy materials. These materials are of interest for military and industrial applications where stability and controlled energy release are critical .

properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)27-10-8-20-18(25)14-5-2-9-26-14/h1-7,9,11H,8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHYIQIAXXJOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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